2-bromo-N-methylbenzamide

Carbonylation C1 Chemistry Aldehyde Synthesis

Procure 2-bromo-N-methylbenzamide (CAS 61436-88-2) to secure the ortho-bromo isomer essential for workflows demanding regiospecific aryl halide reactivity. Unlike meta- or para-bromo analogs, the ortho-bromine enables matched steric profiles in Suzuki-Miyaura couplings, superior carbonylation to benzaldehydes over 2-bromobenzamide, and high-yield quinazolinone cyclization. Supplied as a white crystalline solid (mp 143–146 °C) at ≥98% purity. Ambient shipping; store at RT, dry.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 61436-88-2
Cat. No. B187733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-methylbenzamide
CAS61436-88-2
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1Br
InChIInChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
InChIKeyFKVCJQNPXXXZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-methylbenzamide (CAS 61436-88-2): Baseline Physicochemical and Class Profile for Procurement Decisions


2-Bromo-N-methylbenzamide (CAS 61436-88-2) is a benzamide-class organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . Structurally, it features a bromine substituent at the ortho position of the phenyl ring and an N-methyl amide moiety . Physical characterization data include a melting point of 143–146 °C, a density of 1.5±0.1 g/cm³, and a boiling point of 319.0±25.0 °C at 760 mmHg . The compound is practically insoluble in water but freely soluble in common organic solvents, and it is supplied commercially at purities typically ≥98% as a white to off-white crystalline solid . These baseline properties establish the handling and storage requirements that inform downstream process feasibility.

Why 2-Bromo-N-methylbenzamide Cannot Be Generically Substituted with Other Bromobenzamide Isomers in Cross-Coupling and Heterocycle Synthesis


Direct substitution with other bromobenzamide regioisomers (3-bromo or 4-bromo) or non-brominated analogs carries quantifiable risk of synthetic failure due to divergent steric and electronic environments. The ortho-bromine in 2-bromo-N-methylbenzamide places the reactive C–Br bond in close proximity to the N-methyl amide group, which can exert a significant steric shielding effect in metal-catalyzed cross-couplings and a unique electronic influence on oxidative addition steps . This ortho-substitution pattern fundamentally alters reaction kinetics and product distributions compared to the meta- or para-bromo isomers. For instance, 3-bromo-N-methylbenzamide exhibits a computed LogP of 1.92 and aqueous solubility (LogSW) of -2.40 , while 4-bromo-N-methylbenzamide shows a distinct XLogP3 of 1.8 and a different hydrogen-bonding topography [1]. Such differences in lipophilicity and solubility alter partitioning in biphasic reactions and may compromise isolation yields. The absence of the ortho-bromine in N-methylbenzamide eliminates the key handle for palladium-catalyzed transformations entirely, rendering it inert in applications that demand aryl halide reactivity. Therefore, procurement of the specific 2-bromo isomer is non-negotiable for workflows optimized around ortho-halo benzamide building blocks.

Quantitative Differentiation Evidence for 2-Bromo-N-methylbenzamide Against Closest Analogs and In-Class Candidates


Superior Carbonylation Efficiency: 2-Bromo-N-methylbenzamide vs. 2-Bromobenzamide in Benzaldehyde and Phenylacetaldehyde Production

In carbonylation reactions employing carbon disulfide and hydrogen peroxide, 2-bromo-N-methylbenzamide demonstrates demonstrably higher effectiveness than its primary amide analog, 2-bromobenzamide, for the production of benzaldehydes and phenylacetaldehyde . This constitutes a direct head-to-head comparison under identical or closely matched reaction conditions. The N-methyl amide substitution on the benzamide core enhances the substrate's performance as a carbon monoxide-releasing molecule (CORM) and carbonylation substrate relative to the unsubstituted 2-bromobenzamide .

Carbonylation C1 Chemistry Aldehyde Synthesis

Validated Synthetic Utility: 2-Bromo-N-methylbenzamide as a High-Yield Quinazolinone Precursor

2-Bromo-N-methylbenzamide has been specifically identified as a proficient precursor for the synthesis of quinazolinones, a privileged scaffold in pharmaceutical development . The available evidence indicates that this ortho-bromo N-methyl benzamide provides high yields and enables excellent mechanistic understanding of the quinazolinone-forming cyclization . This represents class-level inference wherein the ortho-bromo N-methyl substitution pattern confers distinct advantages for heterocycle construction relative to other substitution patterns or non-brominated analogs.

Heterocycle Synthesis Quinazolinone Medicinal Chemistry Building Blocks

Physicochemical Distinction: Ortho-Bromo Substitution Modulates Lipophilicity and Solubility Relative to Meta- and Para-Isomers

Cross-study comparison of computed physicochemical properties reveals meaningful differentiation among bromobenzamide regioisomers. The 3-bromo-N-methylbenzamide isomer (meta-substitution) exhibits a computed LogP of 1.92 and aqueous solubility LogSW of -2.40 . In contrast, 4-bromo-N-methylbenzamide (para-substitution) shows a lower computed XLogP3 of 1.8 [1]. While experimental LogP data for 2-bromo-N-methylbenzamide itself is not uniformly reported across all databases, the ortho-substitution pattern is known to introduce steric constraints that can shield the polar amide group, often resulting in distinct lipophilicity and solubility profiles compared to its meta and para counterparts . These differences are non-trivial for applications involving liquid-liquid extraction, chromatographic purification, or biological partitioning.

Physicochemical Properties Lipophilicity Structure-Property Relationships

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-methylbenzamide (CAS 61436-88-2)


Carbonylation and C1 Chemistry: Aldehyde Production via CO-Releasing Substrate

2-Bromo-N-methylbenzamide is preferentially deployed in carbonylation workflows targeting benzaldehydes and phenylacetaldehyde where carbon disulfide and hydrogen peroxide serve as the reagent system . In this context, the compound outperforms the primary amide analog 2-bromobenzamide in terms of reaction effectiveness, making it the building block of choice for groups developing carbon monoxide-releasing molecule (CORM) methodologies or synthesizing aryl aldehydes via carbonylation . The N-methyl amide functionality enhances substrate performance under these specific oxidative carbonylation conditions, justifying its selection over structurally similar alternatives.

Heterocyclic Chemistry: Quinazolinone Library Synthesis

For medicinal chemistry teams constructing quinazolinone libraries, 2-bromo-N-methylbenzamide represents a high-yielding and mechanistically well-understood precursor . The ortho-bromo substituent serves as a latent functional handle for palladium-catalyzed cyclization or direct nucleophilic aromatic substitution pathways that lead to the fused pyrimidinone core . The reported excellent mechanistic understanding enables predictable reaction optimization and scale-up, reducing the development timeline for lead compounds that incorporate the quinazolinone pharmacophore .

Suzuki-Miyaura Cross-Coupling: Ortho-Substituted Biaryl Construction

The ortho-bromo substitution pattern in 2-bromo-N-methylbenzamide makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions that demand specific steric environments at the coupling site . When coupling with boronic acids bearing ortho-substituents themselves, the matched ortho-ortho steric profile can favor selective mono-coupling and suppress undesired homocoupling side reactions . The N-methyl amide remains intact under typical palladium catalysis conditions, preserving the amide functionality for subsequent transformations or for conferring desirable hydrogen-bonding properties to the coupled biaryl product . This regiospecific reactivity is unavailable from the 3-bromo or 4-bromo isomers.

Phthalimide and Related Imide Synthesis

2-Bromo-N-methylbenzamide serves as a useful precursor in the synthesis of phthalimides and related N-substituted imides, which are important reagents in organic synthesis . The ortho-bromo benzamide framework can undergo intramolecular cyclization or participate in tandem carbonylation-cyclization sequences to generate the phthalimide core . This application leverages the unique juxtaposition of the ortho-bromine and N-methyl amide to enable ring-closing transformations that are not accessible from meta- or para-bromo benzamide isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.